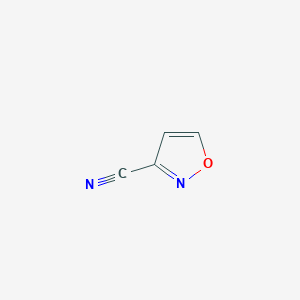

Isoxazole-3-carbonitrile

Übersicht

Beschreibung

Isoxazole-3-carbonitrile: Comprehensive Analysis

Synthesis Analysis

The synthesis of this compound derivatives and related compounds has been explored through various methods. For instance, a sequential one-pot, four-component condensation reaction has been developed to synthesize a new series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, showcasing the compound's utility in multicomponent reactions . Additionally, the synthesis of 3-imino-benzopyrano[2,3-c]isoxazoles through heterocyclization of 2-imino-2H-1-benzopyrano 3-carbonitrile derivatives with hydroxylamine has been reported, further demonstrating the compound's versatility in organic synthesis .

Molecular Structure Analysis

Crystal structure analysis of this compound derivatives, such as 3-(4-ethylphenyl)-3H-chromeno[4,3-c]isoxazole-3a(4H)-carbonitrile, has been conducted using single-crystal X-ray diffraction data. This analysis provides detailed information on the molecular geometry and intermolecular interactions, which are crucial for understanding the compound's reactivity and potential applications .

Chemical Reactions Analysis

This compound undergoes various chemical reactions that highlight its reactivity. For example, the regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile has been optimized to yield chloro-aryl and methyl-isothiazole-4-carbonitriles . The electrophilic reactivity of 4,6-dinitrobenzo[d]this compound has been kinetically investigated, revealing its potential to form sigma-complexes and contribute to S(N)Ar reactions . Furthermore, the pyrolysis of isoxazole has been revisited, identifying new primary products and the pivotal role of the vinylnitrene in the process .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure and the nature of substituents. The papers provided do not directly discuss the physical properties such as melting point, boiling point, or solubility of this compound. However, the chemical properties can be inferred from the reactivity studies and synthesis methods described, which suggest that the compound and its derivatives are reactive intermediates in organic synthesis and can be manipulated under various conditions to yield a wide range of heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

1. Building Blocks in Synthetic Organic Chemistry

Isoxazole derivatives, including those with the Isoxazole-3-carbonitrile structure, are extensively used as building blocks in synthetic organic chemistry. These compounds serve as scaffolds for developing various biologically important heterocyclic compounds. Their utility is evident in the synthesis of heterocyclic compounds utilizing multi-component reactions (Patel, 2017).

2. Synthesis of Heterocyclic Compounds

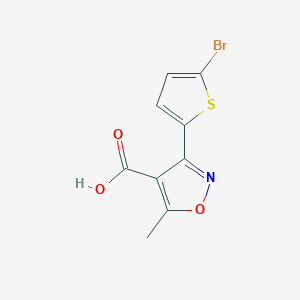

This compound derivatives are instrumental in creating a variety of heterocyclic compounds. For instance, the synthesis of 5-(2-thienyl)isoxazole-3-carbonitriles and their subsequent reactions to produce corresponding amide oximes and 5-substituted 3-[5-(2-thienyl)isoxazol-3-yl]-1,2,4-oxadiazoles demonstrates their versatility (Potkin et al., 2011).

3. Synthesis of Biologically Active Molecules

This compound and its derivatives are used in synthesizing various biologically active molecules. These include antimicrobial, antioxidant, anticancer, and other pharmacologically significant compounds. For example, the synthesis of dihydroisoxazole carbonitriles via 1,3-dipolar cycloaddition reaction indicates their potential in creating bioactive molecules (Jayaroopa et al., 2012).

4. Role in Heterocyclization Reactions

This compound is involved in various heterocyclization reactions. For instance, the synthesis of isoxazoles via reactions of 1,2,4-oxadiazole-3-carbonitrile oxide demonstrates the compound's utility in creating complex heterocyclic structures (Andrianov et al., 1991).

5. Applications in Catalysis

Certain this compound derivatives are used in catalysis, particularly in the Suzuki reaction. They act as catalysts in various chemical reactions, contributing to the efficient synthesis of different compounds (Bumagin et al., 2014).

6. Utility in Green Chemistry

This compound compounds also find applications in green chemistry. For instance, the use of Citrus limon juice as a catalyst for the synthesis of isoxazole derivatives highlights the integration of environmentally friendly approaches in chemical synthesis (Vekariya et al., 2016).

7. Structural Analysis in Crystallography

This compound derivatives are also subject to crystal structure analysis, contributing to a deeper understanding oftheir molecular configurations and interactions. This analysis aids in the development of compounds with specific properties and functions, as demonstrated in the study of 3-(4-ethylphenyl)-3H-chromeno[4,3-c]isoxazole-3a(4H)-carbonitrile (Malathy et al., 2015).

8. Novel Synthetic Methods

Research into this compound has led to the development of novel synthetic methods for complex molecules. For example, the creation of 4-(azol-5-yl)isoxazoles through innovative synthetic approaches showcases the adaptability and significance of this compound in modern chemistry (Bakulev et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Isoxazole and its derivatives, including Isoxazole-3-carbonitrile, have significant potential in the field of drug discovery due to their wide range of biological activities . Future research could focus on developing eco-friendly synthetic strategies for isoxazole synthesis and exploring its potential therapeutic uses .

Wirkmechanismus

Target of Action

Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .

Mode of Action

It’s known that isoxazole derivatives interact with their targets, leading to various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Biochemical Pathways

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched synthesis of an isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole

Result of Action

Isoxazole derivatives are known to exhibit various biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial effects .

Eigenschaften

IUPAC Name |

1,2-oxazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O/c5-3-4-1-2-7-6-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBXULZTCLXFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627036 | |

| Record name | 1,2-Oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68776-57-8 | |

| Record name | 1,2-Oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

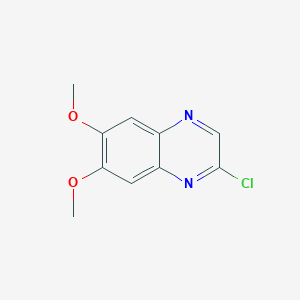

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile particularly reactive? How does its structure contribute to this reactivity?

A1: 4,6-dinitrobenzo[d]this compound demonstrates remarkable electrophilicity, surpassing even 1,3,6,8-tetranitronaphthalene and 2,4-dinitrothiophene. This heightened reactivity stems from the electron-withdrawing nature of the nitro groups (NO2) at the 4 and 6 positions on the benzo[d]isoxazole ring, coupled with the electron-withdrawing effect of the nitrile (CN) group at the 3 position. [] These electron-withdrawing groups create an electron-deficient core, making the molecule highly susceptible to nucleophilic attack.

Q2: Can you elaborate on the interaction of 4,6-dinitrobenzo[d]this compound with nucleophiles like methoxide ion?

A2: Research reveals that 4,6-dinitrobenzo[d]this compound readily forms a sigma-adduct upon reaction with methoxide ion (MeO-) in methanol. [] Initially, the methoxide ion rapidly attacks the electron-deficient 7-carbon of the benzo[d]isoxazole ring, forming a transient anionic sigma-complex. Interestingly, this initial adduct can undergo further reaction with methoxide, specifically targeting the cyano group. This secondary attack leads to the formation of a dinitroimidate derivative, highlighting the multifaceted electrophilic nature of 4,6-dinitrobenzo[d]this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)

![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)